Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
“Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a sulfonyl group attached to a 2-bromophenyl group, and a thioacetate group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in the molecule. The pyrrolidine ring, the sulfonyl group, and the thioacetate group can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring, the sulfonyl group, and the thioacetate group would all contribute to its properties .Scientific Research Applications
Synthesis of Benzoxepines
Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate: is used in the base-promoted decarboxylative annulation with ynones to synthesize benzoxepines . This process is efficient and offers a broad substrate scope and high regioselectivity, producing benzoxepines in moderate to excellent yields under transition-metal-free conditions. Benzoxepines are important heterocyclic compounds with various pharmaceutical applications.
Development of Transition-Metal-Free Reactions
The compound serves as a key reagent in developing new transition-metal-free reactions . This is significant for green chemistry as it avoids the use of heavy metals, reducing the environmental impact and potential toxicity associated with metal residues in pharmaceutical products.
Mechanistic Studies in Organic Chemistry
The intermediates formed during the reactions involving Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate have been characterized by single-crystal X-ray crystallography . This aids in understanding the mechanistic pathways of decarboxylative annulation, which is valuable for designing new synthetic methods.
Gram-Scale Synthesis
This compound has been utilized in gram-scale reactions, demonstrating its scalability for industrial applications . Scalability is crucial for the transition from laboratory research to commercial production.
Further Functionalization of Organic Molecules
Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate: can be used for further functionalization of organic molecules . This expands the utility of the compound in creating a diverse array of derivatives for potential use in drug development and other chemical industries.
Exploration of Novel Phenomena in Catalysis
Research involving this compound may lead to new insights into catalytic processes, particularly in the context of photochemical and thermal catalysis . Understanding these processes could lead to the development of more efficient and sustainable catalytic systems.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its potential uses in medicinal chemistry, given the versatility of the pyrrolidine ring . Additionally, further studies could investigate the influence of the different functional groups on the compound’s biological activity .
properties
IUPAC Name |
methyl 2-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S2/c1-19-13(16)9-20-10-6-7-15(8-10)21(17,18)12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSRTMOSSZNYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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